molecular formula C11H8F2O4 B11777617 3-(Difluoromethoxy)-5-methylbenzofuran-2-carboxylic acid

3-(Difluoromethoxy)-5-methylbenzofuran-2-carboxylic acid

Cat. No.: B11777617
M. Wt: 242.17 g/mol
InChI Key: KEQOHHLEJNCSMJ-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-5-methylbenzofuran-2-carboxylic acid is a chemical compound that belongs to the class of benzofurans. This compound is characterized by the presence of a difluoromethoxy group and a carboxylic acid group attached to a benzofuran ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)-5-methylbenzofuran-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    O-Alkylation:

    Oxidation: The resulting intermediate is then subjected to oxidation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. The use of efficient catalysts and reaction conditions can significantly enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-5-methylbenzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Sodium chlorite, sulfamic acid.

    Reducing Agents: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-(Difluoromethoxy)-5-methylbenzofuran-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethoxy)-5-methylbenzofuran-2-carboxylic acid is unique due to its specific substitution pattern on the benzofuran ring. The presence of both the difluoromethoxy group and the carboxylic acid group imparts distinct chemical and biological properties to the compound, making it a valuable tool in various research applications.

Properties

Molecular Formula

C11H8F2O4

Molecular Weight

242.17 g/mol

IUPAC Name

3-(difluoromethoxy)-5-methyl-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C11H8F2O4/c1-5-2-3-7-6(4-5)8(17-11(12)13)9(16-7)10(14)15/h2-4,11H,1H3,(H,14,15)

InChI Key

KEQOHHLEJNCSMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2OC(F)F)C(=O)O

Origin of Product

United States

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